N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE is a compound that features an adamantane moiety, a sulfanyl group, and a diphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reaction of 2-(adamantan-1-yl)ethanamine with aromatic isocyanates and isothiocyanates . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper (II) acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The adamantane moiety can participate in substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the acetamide group would yield amines.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For example, as an sEH inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(adamantan-1-yl)ethyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- N-[2-(adamantan-1-yl)ethyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Uniqueness
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE is unique due to its combination of an adamantane moiety with a diphenylacetamide structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H31NOS |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-[2-(1-adamantylsulfanyl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H31NOS/c28-25(24(22-7-3-1-4-8-22)23-9-5-2-6-10-23)27-11-12-29-26-16-19-13-20(17-26)15-21(14-19)18-26/h1-10,19-21,24H,11-18H2,(H,27,28) |
InChI Key |
WXHWLTPTZBKOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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